molecular formula C39H41N5Na2O10S3 B14105023 Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate

Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate

Cat. No.: B14105023
M. Wt: 882.0 g/mol
InChI Key: DLSJBPNVZNTATN-UHFFFAOYSA-L
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Description

Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate is a complex organic compound with significant applications in various fields. This compound is known for its vibrant color properties and is often used as a dye in different industries. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate involves multiple steps. One common method includes the diazotization of 4-aminobenzenesulfonic acid followed by coupling with N,N-dimethylaniline . The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction typically produces aromatic amines .

Scientific Research Applications

Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making the compound useful in various biological and medical applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar properties but different applications.

    Orange II Sodium Salt: Used in similar applications but has a different molecular structure.

    Phenolphthalein: A pH indicator with different color-changing properties.

Uniqueness

Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its stability and vibrant color make it particularly valuable in industrial and research settings .

Properties

Molecular Formula

C39H41N5Na2O10S3

Molecular Weight

882.0 g/mol

IUPAC Name

disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate

InChI

InChI=1S/C25H28N2O7S2.C14H15N3O3S.2Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);3-10H,1-2H3,(H,18,19,20);;/q;;2*+1/p-2

InChI Key

DLSJBPNVZNTATN-UHFFFAOYSA-L

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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